![molecular formula C8H6BrNOS B13899913 7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
7-Bromo-5-methoxybenzo[D]thiazole
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Overview
Description
7-Bromo-5-methoxybenzo[D]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 7-Bromo-5-methoxybenzo[D]thiazole can be achieved through several methods. One common approach involves the bromination of 5-methoxybenzo[D]thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . Another method includes the reaction of 2-aminothiophenol with 2-bromo-4-methoxybenzaldehyde under acidic conditions to form the desired product . Industrial production methods often utilize these synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Bromo-5-methoxybenzo[D]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical transformations.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzothiazole derivatives .
Scientific Research Applications
7-Bromo-4-methoxybenzo[D]thiazole is a heterocyclic compound featuring a bromine atom and a methoxy group attached to a benzo[D]thiazole ring system. It has a molecular formula of C8H6BrNOS and a molar mass of approximately 246.14 g/mol. The thiazole ring, containing both sulfur and nitrogen, gives the compound its unique chemical properties and biological activities. Due to its diverse reactivity and biological significance, this compound is notable for its potential applications in pharmaceuticals.
Biological Activities
7-Bromo-4-methoxybenzo[D]thiazole exhibits a range of biological activities attributed to its structural features. Research indicates that 7-Bromo-4-methoxybenzo[D]thiazole interacts with several biological targets, influencing cellular functions and signaling pathways.
Applications in Medicinal Chemistry
- Antimicrobial Properties Emerging evidence suggests that benzothiazole derivatives, including 7-Bromo-4-methoxybenzo[D]thiazole, may possess anticancer activity and can act as potent antimitotic agents .
- Anti-tubercular applications Some acetamide linked benzothiazole derivatives have been synthesized and demonstrated antitubercular activity . Derivatives such as compounds 7a and 7g displayed better activity than Isoniazid (INH) . Compound 7a also displayed a better binding affinity of −8.4 kcal mol −1 with several amino acids at the active site of the protein chain .
- Enzyme Inhibition Research indicates that 7-Bromo-4-methoxybenzo[D]thiazole interacts with enzymes and other biomolecules. Studies on coumarin heterocyclic cores coupled with thiazole exhibit excellent acetylcholinesterase inhibitory activity . Compound 3i exhibited the strongest inhibitory activity, with an IC50 value of 2.7 µM, suggesting potential therapeutic applications for Alzheimer’s disease .
- Anti-inflammatory Activity Thiazole derivatives have shown effectiveness in treating rheumatoid arthritis by inhibiting the bioactivity of the dihydroorotate dehydrogenase enzyme . Specific compounds, such as 7a , 7b , and 7c , have demonstrated optimum anti-inflammation action in vivo .
Structural Activity
The combination of bromine and methoxy groups in 7-Bromo-4-methoxybenzo[D]thiazole enhances its electrophilicity and lipophilicity, potentially improving its ability to cross biological membranes compared to its analogs. The presence of these functional groups contributes significantly to its diverse chemical reactivity and biological activity. Aromatic, aliphatic carbon centers and hydrogen bond donors are essential for better anti-tubercular activity and DprE1 inhibition .
Anticancer Activity
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxybenzo[D]thiazole varies depending on its specific application. In medicinal chemistry, it often targets specific enzymes or receptors within the body, leading to the inhibition of disease-related pathways . For example, it may inhibit bacterial quorum sensing by binding to key proteins involved in the communication process, thereby reducing bacterial virulence and biofilm formation . The molecular targets and pathways involved are specific to the biological system being studied .
Comparison with Similar Compounds
7-Bromo-5-methoxybenzo[D]thiazole can be compared with other benzothiazole derivatives such as:
7-Bromo-2-chloro-6-methoxybenzo[D]thiazole: Similar in structure but with an additional chlorine atom, which may alter its biological activity and chemical reactivity.
5-Methoxybenzo[D]thiazole:
2-Aminobenzothiazole: Contains an amino group instead of a bromine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Biological Activity
7-Bromo-5-methoxybenzo[D]thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of this compound features a thiazole ring fused with a benzene ring, with a bromine atom and a methoxy group as substituents. This unique configuration contributes to its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms.
- Case Study : A study on thiazole derivatives demonstrated that specific substitutions on the thiazole ring enhanced antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compound in this series had an IC50 value of approximately 2.57 µM against MCF-7 cells, significantly lower than standard chemotherapeutics like Staurosporine .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.
- Research Findings : A literature review highlighted that thiazoles possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity by improving the compound's ability to penetrate bacterial membranes, leading to cell lysis and death .
Compound | Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|---|
This compound | Antibacterial | E. coli | TBD |
This compound | Antifungal | C. albicans | TBD |
Anti-inflammatory Effects
Thiazoles, including this compound, have been studied for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Mechanism : The anti-inflammatory effects are thought to arise from the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the thiazole ring can enhance or diminish their efficacy.
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
7-bromo-5-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3 |
InChI Key |
SZDZGJXWEGFNSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)SC=N2 |
Origin of Product |
United States |
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